![molecular formula C8H5ClF3N3O2 B2508499 2-(trifluoromethyl)-1H-imidazo[4,5-c]pyridine-7-carboxylic acid hydrochloride CAS No. 1955547-52-0](/img/structure/B2508499.png)
2-(trifluoromethyl)-1H-imidazo[4,5-c]pyridine-7-carboxylic acid hydrochloride
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Overview
Description
The compound "2-(trifluoromethyl)-1H-imidazo[4,5-c]pyridine-7-carboxylic acid hydrochloride" is a derivative of imidazo[1,2-a]pyridine, which is a heterocyclic moiety commonly found in medicinal chemistry leads and drugs. This compound is characterized by the presence of a trifluoromethyl group and a carboxylic acid group, which may contribute to its chemical reactivity and physical properties.
Synthesis Analysis
The synthesis of imidazo[1,2-a]pyridine derivatives can be achieved through various methods. For instance, the reaction of β-lactam carbenes with 2-pyridyl isonitriles followed by acidic hydrolysis produces imidazo[1,2-a]pyridine derivatives . Another approach involves the reaction of 2-(aminomethyl)pyridine with acyl chlorides followed by treatment with trifluoroacetic anhydride, leading to the formation of imidazo[1,5-a]pyridine-1-carboxylic acids . Additionally, the reaction between 2-chloropyridines and 2H-azirines in the presence of triflic anhydride forms imidazo[1,2-a]pyridines . These methods highlight the versatility in synthesizing imidazo[1,2-a]pyridine derivatives, which may be applicable to the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of imidazo[1,2-a]pyridine derivatives is characterized by the presence of a fused imidazole and pyridine ring. The introduction of substituents such as the trifluoromethyl group can influence the electronic properties and steric hindrance, which in turn can affect the reactivity and binding affinity of the molecule in biological systems9. The presence of a carboxylic acid group may also allow for further functionalization or contribute to the compound's solubility and interaction with biological targets.
Chemical Reactions Analysis
Imidazo[1,2-a]pyridine derivatives can participate in various chemical reactions. For example, they can act as fluorescent probes for mercury ion detection , or undergo oxidative coupling with β-keto esters and 1,3-diones . The presence of a trifluoromethyl group can also lead to unique reactivity patterns, such as nucleophilic displacement reactions9. The compound's carboxylic acid group may allow for reactions typical of carboxylic acids, such as amide formation or esterification.
Physical and Chemical Properties Analysis
The physical and chemical properties of imidazo[1,2-a]pyridine derivatives are influenced by their molecular structure. The trifluoromethyl group is known to impart lipophilicity and can affect the acidity of adjacent functional groups9. The carboxylic acid group contributes to the compound's acidity and potential for hydrogen bonding, which can affect its solubility and crystalline state . The optical properties of these derivatives have been characterized, showing strong UV absorption and fluorescence, which may be relevant for applications in sensing or imaging .
Scientific Research Applications
Synthesis and Chemical Reactions
Synthesis Challenges and Rearrangements : Studies have shown complexities in the synthesis of compounds related to 2-(trifluoromethyl)-1H-imidazo[4,5-c]pyridine-7-carboxylic acid hydrochloride, indicating unexpected reactions and rearrangements. For instance, attempts to synthesize certain pyrido compounds resulted in the formation of closely related imidazo[4,5-c]pyridine compounds instead (Wright, 1976).
Regioselective Functionalization : Research has been conducted on the regioselective functionalization of imidazo[1,2-a]pyridines, a closely related class, which can be utilized in creating trifluoromethylated derivatives, highlighting the potential for creating diverse functional molecules (Zhou, Xu, & Zhang, 2019).
Chemical Properties and Reactions
Characterization of Derivatives : There's research on synthesizing and characterizing various derivatives of imidazo[1,2-a]pyridines, which are structurally similar to the compound . These studies focus on understanding the chemical properties and potential applications of these derivatives (Banks & Thomson, 1984).
Molecular Synthesis and Applications : Studies have been conducted on synthesizing different imidazo[1,2-a]pyridine carboxylic acid derivatives, which share structural similarities with the target compound. These studies contribute to the understanding of the synthesis process and potential applications of these compounds (Du Hui-r, 2014).
Mechanism of Action
Target of Action
It’s known that trifluoromethylpyridines and their derivatives have been used in the agrochemical and pharmaceutical industries . They are thought to interact with various targets due to the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Mode of Action
For instance, some Zn(II) complexes of similar compounds can bind to proteins like BSA through hydrogen bonding and van der Waals forces .
Biochemical Pathways
For instance, they have been used in the protection of crops from pests .
Pharmacokinetics
The physicochemical properties of trifluoromethylpyridines, such as their unique characteristics and the presence of the fluorine atom, may influence their pharmacokinetic properties .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. It’s known that the development of fluorinated organic chemicals, including trifluoromethylpyridines, is an important research topic due to their potential applications in various fields .
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-(trifluoromethyl)-3H-imidazo[4,5-c]pyridine-7-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F3N3O2.ClH/c9-8(10,11)7-13-4-2-12-1-3(6(15)16)5(4)14-7;/h1-2H,(H,13,14)(H,15,16);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUJBTLGTRUVRNE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=C(C=N1)NC(=N2)C(F)(F)F)C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClF3N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.59 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1955547-52-0 |
Source
|
Record name | 2-(trifluoromethyl)-1H-imidazo[4,5-c]pyridine-7-carboxylic acid hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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